molecular formula C14H11ClN2OS B2943766 2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 554436-89-4

2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2943766
CAS No.: 554436-89-4
M. Wt: 290.77
InChI Key: BQSWUMCOPXLJJR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a thienopyrimidine core with chloromethyl, methyl, and phenyl substituents. Thieno[2,3-d]pyrimidin-4-one derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This article provides a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, synthetic pathways, pharmacological profiles, and physicochemical properties.

Properties

IUPAC Name

2-(chloromethyl)-6-methyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS/c1-8-11(9-5-3-2-4-6-9)12-13(18)16-10(7-15)17-14(12)19-8/h2-6H,7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSWUMCOPXLJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=C(NC2=O)CCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554436-89-4
Record name 2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin-4-one core. One common approach is to start with a suitable thieno[2,3-d]pyrimidin-4-one precursor, which undergoes chloromethylation to introduce the chloromethyl group. The reaction conditions for chloromethylation often involve the use of formaldehyde and hydrochloric acid under controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions typically use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.

Medicine

In the medical field, derivatives of this compound could be explored for their therapeutic potential. They may serve as lead compounds in drug discovery programs targeting specific diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its versatility makes it a candidate for various industrial applications.

Mechanism of Action

The mechanism by which 2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Table 1: Substituent Variations in Thieno[2,3-d]pyrimidin-4-one Derivatives

Compound Name Substituents (Position) Key Structural Features Reference
Target Compound 2-(chloromethyl), 6-methyl, 5-phenyl Chloromethyl enhances reactivity; phenyl and methyl improve lipophilicity -
5-Phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one 5-phenyl Lacks chloromethyl and methyl groups; simpler core
2-(Morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one 2-morpholine, 5-phenyl Morpholine substituent increases solubility and bioavailability
2-(Chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one 2-chloromethyl, 5-furyl Furyl group introduces polar aromatic interactions
2-(Chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one 2-chloromethyl, 5-methyl Methyl at position 5 reduces steric hindrance

Key Observations :

  • The chloromethyl group at position 2 enhances electrophilicity, enabling nucleophilic substitutions for further derivatization .
  • Morpholine substituents (position 2) increase solubility, making derivatives more drug-like .

Key Observations :

  • FeCl3-SiO2 is a robust catalyst for synthesizing fused thienopyrimidine derivatives, as demonstrated in .
  • Chloromethyl groups enable post-synthetic modifications, such as morpholine incorporation via nucleophilic substitution .

Pharmacological Profiles

Key Observations :

  • TRPA1 inhibitors, such as the morpholine derivative, are explored for pain management .
  • Phenyl-substituted analogs show broader activity spectra, likely due to enhanced target binding .

Physicochemical Properties

Table 4: Physicochemical Data

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility Reference
Target Compound C15H12ClN2OS 303.78 - Low (hydrophobic) -
2-(Morpholin-4-yl)-5-phenyl derivative C16H15N3O2S 313.38 - Moderate
2-(Chloromethyl)-5-(2-furyl) derivative C11H7ClN2O2S 266.70 - Low
2-(Chloromethyl)-5-methyl derivative C8H7ClN2OS 214.67 - Low

Key Observations :

  • Chloromethyl and phenyl groups contribute to low solubility , necessitating formulation strategies for drug delivery.
  • Morpholine incorporation improves solubility, highlighting the role of polar substituents .

Biological Activity

2-(Chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H11ClN2OS
  • Molecular Weight : 290.8 g/mol
  • CAS Number : 554436-89-4
  • SMILES Notation : CC1=C(C2=C(S1)N=C(NC2=O)CCl)C3=CC=CC=C3

The compound features a thieno[2,3-d]pyrimidine scaffold, which is known for diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Properties

Thienopyrimidine derivatives, including this compound, have shown promising antimicrobial properties. In particular:

  • Antiplasmodial Activity : Research indicates that thienopyrimidine derivatives exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. Compounds in this class have demonstrated IC50 values ranging from 1.46 to 5.74 µM against various strains of the parasite .

The mechanism of action for thienopyrimidine derivatives often involves the inhibition of critical enzymes in the metabolic pathways of pathogens. For instance:

  • Inhibition of Folate Synthesis : Some studies suggest that these compounds may inhibit enzymes involved in folate synthesis, which is crucial for nucleic acid synthesis in many pathogens .

Cytotoxicity

While exhibiting antimalarial activity, some derivatives have also been evaluated for cytotoxicity against human cell lines. For example:

  • Cytotoxicity Studies : Thienopyrimidine derivatives displayed varying degrees of cytotoxicity with CC50 values between 2.17 and 4.30 µM against CHO and Vero cell lines . This highlights the need for careful evaluation of therapeutic windows.

Case Study 1: Efficacy Against Malaria

A study conducted by Weidner et al. evaluated a series of thienopyrimidine derivatives against P. falciparum using a luciferase-based viability assay. The results indicated that specific substitutions on the phenyl ring significantly influenced antiplasmodial activity:

CompoundSubstitutionIC50 (µM)
54aPara-chloro phenyl1.46
54bMeta-chloro phenyl4.30
54cBenzyl group5.74

These findings underscore the importance of structural modifications in enhancing biological activity and reducing toxicity .

Case Study 2: Broader Antimicrobial Activity

A review highlighted the potential of thienopyrimidines as broad-spectrum anti-infective agents, showing efficacy against Trypanosomes and Leishmania. The compound's ability to target multiple pathogens suggests a versatile application in infectious disease treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(chloromethyl)thieno[2,3-d]pyrimidin-4-one derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions using substituted 2-aminothiophene-3-carboxylates and chloroethyl formate. For example, 2-chloromethyl derivatives can be synthesized via cyclization of 4-substituted 2-aminothiophene-3-carboxylic acid esters with cyanoacetic ester and chloroethyl formate . Advanced modifications include nucleophilic substitution at the chloromethyl group using amines or hydrazines, yielding derivatives like 2-hydrazinomethyl or 2-pyrazolomethyl analogs .
  • Key Reaction Conditions :

ReactantsSolventCatalystYield (%)Reference
2-Aminothiophene-3-carboxylate + Chloroethyl formateEthanolNone70–83%

Q. How can the purity and structural identity of the compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • 1H NMR : Confirm the presence of the chloromethyl (-CH2Cl) group (δ ~4.5–5.0 ppm) and aromatic protons (δ ~7.2–7.8 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C15H12ClN3O2S requires m/z 334.0412) .
  • HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What are the critical factors in optimizing crystallization for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) promotes single-crystal growth. Intermolecular interactions (C–H⋯O hydrogen bonds and π–π stacking) stabilize the crystal lattice, as observed in related thienopyrimidinones . Use SHELX software for structure refinement, ensuring resolution <1.0 Å for accurate atomic positioning .

Advanced Research Questions

Q. How does the chloromethyl substituent influence the compound’s reactivity and biological activity?

  • Methodological Answer : The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions for functionalization (e.g., with amines or thiols). Pharmacologically, derivatives of thieno[2,3-d]pyrimidin-4-one exhibit TRPA1 inhibitory activity, where the chloromethyl group may modulate binding affinity to cysteine residues in the TRPA1 channel .
  • Structure-Activity Relationship (SAR) :

DerivativeSubstituentTRPA1 IC50 (nM)Reference
Parent compound-CH2Cl150 ± 12
-CH2NH2 analog-CH2NH2320 ± 25

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. For example:

  • Tautomerism : Thienopyrimidinone rings may exhibit keto-enol tautomerism, resolved by variable-temperature NMR or deuterated solvents .
  • Residual DMSO : Peaks at δ ~2.5 ppm in 1H NMR can be suppressed using DMSO-d6 with <0.03% H2O .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to TRPA1 (PDB: 3J9P). The chloromethyl group’s electrostatic potential map suggests covalent interactions with Cys621 .
  • MD Simulations : GROMACS can simulate stability of ligand-receptor complexes over 100 ns, assessing RMSD fluctuations (<2.0 Å indicates stable binding) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer : Key challenges include controlling exothermic reactions (e.g., cyclization) and minimizing byproducts. Strategies:

  • Flow Chemistry : Use microreactors to improve heat dissipation and mixing efficiency .
  • Catalytic Optimization : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in Suzuki-Miyaura couplings for phenyl group introduction .

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